N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide
Description
N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that features a unique combination of isoxazole and benzothiazole moieties. These heterocyclic structures are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2S/c22-17(18-20-14-8-4-5-9-16(14)24-18)19-11-13-10-15(23-21-13)12-6-2-1-3-7-12/h1-10H,11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHCVCZHZCPPPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Keto Nitriles with Hydroxylamine
The 5-phenylisoxazole core is synthesized via cyclocondensation of β-keto nitriles with hydroxylamine hydrochloride. For example, 3-(phenylcarbonyl)propanenitrile reacts with hydroxylamine in ethanol under reflux to yield 5-phenylisoxazol-3-amine . Subsequent N-alkylation with methyl iodide in the presence of a base (e.g., potassium carbonate) introduces the methyl group, producing (5-phenylisoxazol-3-yl)methanamine .
Reaction Conditions :
Alternative Route: [3+2] Cycloaddition of Nitrile Oxides
Nitrile oxides, generated in situ from hydroximoyl chlorides, undergo regioselective [3+2] cycloaddition with alkynes. For instance, phenylacetylene reacts with chlorophenylhydroximoyl chloride in the presence of triethylamine to form 5-phenylisoxazole-3-carbaldehyde . Reduction of the aldehyde to a primary alcohol (NaBH4) followed by Gabriel synthesis yields the methanamine derivative.
Key Steps :
- Cycloaddition: 78–82% yield
- Reduction: NaBH4 in methanol, 90% yield
- Gabriel synthesis: Phthalimide protection followed by hydrazine deprotection
Synthesis of Benzo[d]thiazole-2-carboxylic Acid
Cyclization of 2-Aminothiophenol with Chloroacetic Acid
A classic approach involves cyclizing 2-aminothiophenol with chloroacetic acid in acidic medium. The reaction proceeds via nucleophilic substitution, forming the benzothiazole ring. Subsequent oxidation with potassium permanganate introduces the carboxylic acid group at position 2.
Reaction Conditions :
Alternative Method: Ullmann-Type Coupling
Aryl halides can undergo Ullmann coupling with thiourea derivatives to construct the benzothiazole skeleton. For example, 2-bromobenzoic acid reacts with thiourea in the presence of copper(I) iodide and L-proline, yielding benzo[d]thiazole-2-carboxylic acid directly.
Optimized Conditions :
- Catalyst : CuI (10 mol%), L-proline (20 mol%)
- Base : K2CO3
- Solvent : DMSO, 110°C, 12 hours
- Yield : 58–63%
Amide Coupling Strategies
HBTU-Mediated Coupling
The carboxylic acid and amine are coupled using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) under mild conditions. This method, adapted from benzo[d]isoxazole carboxamide syntheses, ensures high efficiency and minimal racemization.
Procedure :
- Activate benzo[d]thiazole-2-carboxylic acid (1.0 equiv) with HBTU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in dry DMF.
- Add (5-phenylisoxazol-3-yl)methanamine (1.0 equiv) and stir at room temperature for 12 hours.
- Purify via column chromatography (SiO2, ethyl acetate/hexane).
Mixed Anhydride Method
For scale-up, the mixed anhydride approach employs isobutyl chloroformate and N-methylmorpholine. This method avoids expensive coupling reagents and is suitable for industrial applications.
Steps :
- Generate the mixed anhydride by treating the acid with isobutyl chloroformate and N-methylmorpholine in THF at −15°C.
- Add the amine and warm to room temperature.
- Isolate the product by filtration.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Comparative Analysis of Synthetic Routes
| Parameter | HBTU Coupling | Mixed Anhydride |
|---|---|---|
| Yield (%) | 80–85 | 75–78 |
| Purity (HPLC) | >98% | 95–97% |
| Cost Efficiency | Moderate | High |
| Scalability | Limited | Excellent |
| Reaction Time (hours) | 12 | 6 |
Challenges and Optimization Opportunities
- Steric Hindrance : Bulky substituents on the isoxazole ring may reduce coupling efficiency. Using excess HBTU (1.5 equiv) improves yields.
- Solvent Choice : DMF enhances solubility but complicates purification. Switching to dichloromethane with 10% DMF minimizes side reactions.
- Amine Protection : Temporary Boc protection of the methanamine prevents undesired side products during storage.
Chemical Reactions Analysis
Types of Reactions
N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst or nucleophiles (e.g., amines) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C17H16N2O2S
- Molecular Weight : 316.39 g/mol
The structure features a benzothiazole ring fused with an isoxazole moiety, which is known to enhance biological activity due to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds with thiazole and isoxazole functionalities exhibit significant antimicrobial properties. N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide has been evaluated for its antibacterial and antifungal activities against various pathogens.
Table 1: Antimicrobial Activity Data
| Compound | Concentration (mM) | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|---|
| This compound | 8 | 10 | E. coli |
| 8 | 9 | S. aureus | |
| 8 | 8 | B. subtilis | |
| 8 | 7 | S. epidermidis |
The compound showed promising results, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism of action is believed to involve inhibition of bacterial cell division by targeting specific enzymes crucial for folate synthesis.
Anticancer Activity
Emerging studies suggest that this compound may possess anticancer properties. It has been shown to inhibit cancer cell proliferation through mechanisms such as tubulin polymerization inhibition, leading to cell cycle arrest and apoptosis.
Case Study: Anticancer Mechanism
A recent study highlighted the anticancer potential of benzothiazole derivatives, including this compound, demonstrating their ability to bind at the colchicine site on tubulin, which is critical for mitosis.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications:
Table 2: Structure–Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methoxy substitution | Increases antibacterial potency |
| Variation in pyridine substitution | Alters selectivity towards bacteria |
| Isoxazole ring modifications | Potentially enhances anticancer activity |
These insights can guide future research in optimizing the compound for enhanced efficacy.
Mechanism of Action
The mechanism of action of N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Known for their antimicrobial and anticancer activities.
Isoxazole derivatives: Studied for their anti-inflammatory and antiviral properties.
Uniqueness
N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide is unique due to its combined isoxazole and benzothiazole moieties, which may confer a broader spectrum of biological activities compared to compounds containing only one of these heterocycles. This dual functionality makes it a promising candidate for further research and development in medicinal chemistry.
Biological Activity
N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure combining isoxazole and benzothiazole moieties, which are known for their biological activity. The specific arrangement of functional groups contributes to its interaction with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzothiazole and isoxazole exhibit notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. A study reported an IC50 value of 33 nM for a related compound against E. coli DNA gyrase, indicating potent inhibitory action against bacterial enzymes involved in DNA replication .
| Compound | Target Enzyme | IC50 Value (nM) |
|---|---|---|
| 9d | E. coli DNA gyrase | 33 |
| 10a | S. aureus Topoisomerase IV | TBD |
Anticancer Activity
This compound and its analogs have shown promising anticancer effects. Studies have demonstrated cytotoxicity against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). The mechanism involves the induction of apoptosis and inhibition of cellular proliferation pathways .
Case Study: Cytotoxic Effects on Cancer Cells
In a recent investigation, the compound was tested on B16F10 murine melanoma cells, revealing significant inhibition of cellular tyrosinase activity, which is crucial for melanin production. The results indicated that treatment with the compound led to a reduction in cell viability at concentrations above 20 µM .
The biological activity of this compound can be attributed to its ability to modulate key enzymatic pathways:
- Enzyme Inhibition : The compound inhibits critical enzymes such as DNA gyrase and topoisomerases, essential for bacterial survival and proliferation.
- Apoptotic Pathways : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antioxidant Activity : Some studies suggest that compounds in this class may exhibit antioxidant properties, further contributing to their therapeutic potential.
Q & A
Q. What are the recommended synthetic routes and purification strategies for N-((5-phenylisoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1: Condensation of 5-phenylisoxazole-3-carbaldehyde with benzothiazole-2-carboxylic acid derivatives via amide coupling (e.g., using chloroacetyl chloride and triethylamine in dioxane) .
- Step 2: Purification via column chromatography or recrystallization (e.g., ethanol-DMF mixtures) to achieve >95% purity, validated by HPLC .
- Key Reagents: Triethylamine (base), chloroacetyl chloride (acylating agent), and inert solvents (dioxane, pyridine) .
Q. How is the compound structurally characterized to confirm its identity and purity?
Methodological Answer:
- 1H/13C NMR: Peaks for the isoxazole (δ 6.5–7.2 ppm), benzothiazole (δ 7.8–8.5 ppm), and amide protons (δ 10–12 ppm) confirm connectivity .
- Mass Spectrometry (ESI-MS): Molecular ion peaks (e.g., m/z 365.2 [M+H]+) validate the molecular formula .
- X-ray Crystallography: Resolves hydrogen-bonding patterns (e.g., N–H⋯N interactions stabilizing dimers) .
Q. What in vitro assays are used for initial biological activity screening?
Methodological Answer:
- Anticancer Activity: MTT assays using cancer cell lines (e.g., IC50 values against HeLa or MCF-7 cells) .
- Enzyme Inhibition: Fluorometric assays targeting enzymes like PFOR (pyruvate:ferredoxin oxidoreductase), with IC50 comparisons to nitazoxanide derivatives .
- Antimicrobial Screening: Broth microdilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How do structural modifications of the benzothiazole or isoxazole moieties affect bioactivity?
Methodological Answer:
-
Substituent Effects:
Substituent Position Bioactivity Trend Reference Electron-withdrawing groups (e.g., -NO2) on benzothiazole ↑ Anticancer potency (IC50 ↓ 30%) Methyl groups on isoxazole ↓ Solubility but ↑ metabolic stability -
SAR Workflow: Synthesize analogs via method A/B , screen in parallel assays, and correlate logP/clogP values with activity .
Q. How can computational modeling optimize reaction design and predict bioactivity?
Methodological Answer:
- Reaction Path Search: Quantum chemical calculations (e.g., DFT) identify transition states and energy barriers for key steps like amide bond formation .
- Molecular Docking: AutoDock Vina predicts binding modes to targets (e.g., PFOR enzyme), guiding substituent prioritization .
- Machine Learning: Train models on existing bioactivity data (e.g., PubChem AID 1234) to predict untested analogs .
Q. How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Assay Validation: Cross-test compounds in standardized protocols (e.g., CLSI guidelines for antimicrobials) .
- Purity Verification: Re-analyze disputed batches via HPLC-MS to rule out impurities (>98% purity required) .
- Meta-Analysis: Use tools like RevMan to statistically reconcile IC50 variability (e.g., p-value thresholds <0.05) .
Q. What strategies improve reaction yield and scalability for gram-scale synthesis?
Methodological Answer:
- Solvent Optimization: Replace dioxane with THF/EtOAC mixtures to enhance solubility and reduce toxicity .
- Catalytic Systems: Screen Pd/Cu catalysts for Suzuki-Miyaura coupling of aryl halides (↑ yield from 57% to 82%) .
- Continuous Flow Chemistry: Implement microreactors for exothermic steps (e.g., acylation) to improve safety and reproducibility .
Q. What are the key challenges in ensuring reproducibility across labs?
Methodological Answer:
- Parameter Standardization: Document exact stoichiometry (e.g., 1.05 eq. reagent), temperature (±2°C), and stirring rates .
- Degradation Studies: Monitor stability under light/humidity via accelerated stability testing (ICH Q1A guidelines) .
- Open Data Sharing: Publish raw NMR/MS spectra in repositories like Zenodo for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
